molecular formula C20H12BrClF3N5OS B15042976 (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15042976
M. Wt: 542.8 g/mol
InChI Key: VAXPTCJRSUSMIZ-UHFFFAOYSA-N
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Description

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of bromophenyl, thiazolyl, chlorophenyl, and pyrazolone groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-bromophenyl-1,3-thiazole and 2-chloro-5-(trifluoromethyl)phenylhydrazine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • **(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-{2-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H12BrClF3N5OS

Molecular Weight

542.8 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C20H12BrClF3N5OS/c1-10-17(28-27-15-8-12(20(23,24)25)4-7-14(15)22)18(31)30(29-10)19-26-16(9-32-19)11-2-5-13(21)6-3-11/h2-9,29H,1H3

InChI Key

VAXPTCJRSUSMIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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